![molecular formula C21H20O6 B4756352 butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B4756352.png)
butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
Overview
Description
Butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate, also known as BOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to exert its effects through multiple pathways. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the proliferation of cancer cells. butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate in lab experiments is its wide range of biological activities, which makes it a promising candidate for drug development. However, one of the main limitations of using butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate, including:
1. Investigation of its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders.
2. Development of new synthetic methods to improve the yield and purity of butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate.
3. Study of its pharmacokinetic and pharmacodynamic properties to optimize its use in clinical settings.
4. Exploration of its potential as a drug delivery system for other compounds.
5. Investigation of its mechanism of action at the molecular level to better understand its biological effects.
Conclusion:
In conclusion, butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
Scientific Research Applications
Butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
properties
IUPAC Name |
butyl 2-(4-oxo-3-phenoxychromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-2-3-11-24-20(22)14-25-16-9-10-17-18(12-16)26-13-19(21(17)23)27-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQWKIOPPGFBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-3-phenoxy-4H-chromen-7-yloxy)-acetic acid butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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